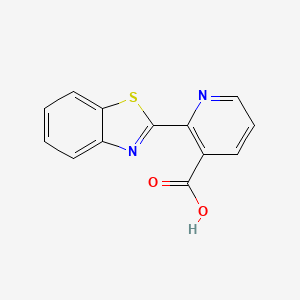

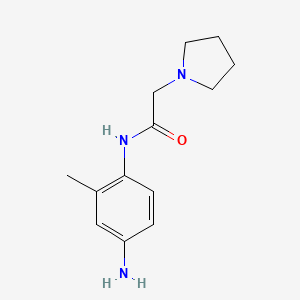

![molecular formula C8H10N2OS B1270640 2-[(2-氨基苯基)硫基]乙酰胺 CAS No. 90271-33-3](/img/structure/B1270640.png)

2-[(2-氨基苯基)硫基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Molecular Structure Analysis

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a closely related compound, was synthesized and its structure elucidated by spectroscopic techniques. The compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds, which contribute to its stability and potential interactions (Sharma et al., 2018).

Chemical Reactions and Properties

2-[(2-Aminophenyl)thio]acetamide derivatives have been synthesized and shown to possess significant antibacterial activity. This suggests that the compound and its derivatives can undergo various chemical reactions leading to products with potential antimicrobial properties (Ramalingam et al., 2019).

Physical Properties Analysis

Detailed physical properties of 2-[(2-Aminophenyl)thio]acetamide specific derivatives were not explicitly covered in the reviewed literature. However, the physical properties can typically be inferred from molecular structure analyses, such as crystallization behavior and intermolecular interactions, which have been documented for similar compounds.

Chemical Properties Analysis

The chemical properties of 2-[(2-Aminophenyl)thio]acetamide derivatives, including their reactivity and functional group transformations, underpin their biological and pharmacological activities. For example, modifications to the acetamido group have been explored for the synthesis of anticonvulsants, highlighting the compound's capacity for functionalization and its implications in drug development (Camerman et al., 2005).

科学研究应用

抗肿瘤活性

- 研究表明,N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,包括与2-[(2-氨基苯基)硫基]乙酰胺相关的结构,表现出潜在的抗肿瘤活性。值得注意的是,具有苯并咪唑和咪唑取代基的化合物对各种癌细胞系表现出显著的抗癌活性(Yurttaş, Tay, & Demirayak, 2015)。

抗菌和溶血活性

- 一项关于2-[[5-烷基/芳基-1,3,4-噁二唑-2-基]硫基]-N-[4-(4-吗啉基)苯基]乙酰胺的研究表明,这些化合物具有抗菌和溶血活性。该系列中的一些化合物,特别是6d和6f,对选定的微生物种表现出强效活性,同时表现出低毒性(Gul et al., 2017)。

抗惊厥特性

- 另一项研究检验了4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物,与2-[(2-氨基苯基)硫基]乙酰胺在结构上相似,对其抗惊厥特性。研究表明,在大鼠戊巴比妥诱导的癫痫模型中,这些化合物表现出中等抗惊厥活性(Severina et al., 2020)。

抗菌药剂

- 2-[(5-芳基-1,3,4-噁二唑-2-基)硫基]-N-(2-苯基-1,8-萘啶-3-基)乙酰胺及相关化合物的衍生物表现出显著的抗菌活性。这些化合物在结构上与2-[(2-氨基苯基)硫基]乙酰胺相关,并突显了其在开发新的抗菌药剂中的潜在用途(Ramalingam, Ramesh, & Sreenivasulu, 2019)。

抗疟疾药物合成

- 一项关于对2-氨基苯酚的化学选择性乙酰化的研究,这种化合物在结构上与2-[(2-氨基苯基)硫基]乙酰胺相关,展示了其作为抗疟疾药物合成中间体的重要性(Magadum & Yadav, 2018)。

未来方向

The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .

属性

IUPAC Name |

2-(2-aminophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIEJPSAPBNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360708 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminophenyl)thio]acetamide | |

CAS RN |

90271-33-3 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

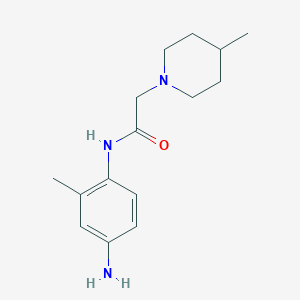

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

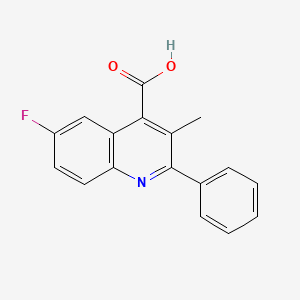

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

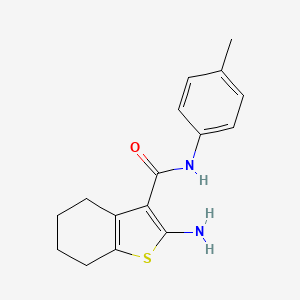

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)